

BM635 Structure-Activity Relationship Studies: A Technical Guide

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Compound of Interest					
Compound Name:	BM635				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of **BM635**, a promising anti-tuberculosis compound. **BM635** and its analogues are notable for their potent activity against Mycobacterium tuberculosis, targeting the essential mycolic acid transporter MmpL3. This document outlines the core structural features, key chemical modifications, and their impact on biological activity, supported by available quantitative data and generalized experimental protocols.

Core Structure and Mechanism of Action

BM635 is a pyrrole-based compound identified as a potent inhibitor of MmpL3.[1][2] MmpL3 is a critical transporter protein responsible for the translocation of trehalose monomycolates, essential precursors for the mycobacterial cell wall.[3] Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death. The central pyrrole core of **BM635** is the key scaffold from which systematic variations have been explored to improve its drug-like properties.[1]

A significant outcome of these SAR studies was the identification of an analogue, 4-((1-isopropyl-5-(4-isopropylphenyl)-2-methyl-1H-pyrrol-3-yl)methyl)morpholine, which demonstrates excellent activity against drug-sensitive Mycobacterium tuberculosis strains and efficacy in a murine model of tuberculosis infection.[1]

Structure-Activity Relationship Data



Systematic variations around the central pyrrole core of **BM635** have led to the development of analogues with improved physicochemical and pharmacokinetic properties. A key modification involves the replacement of the 4-fluorophenyl group at the N1 position of the pyrrole ring with an isopropyl moiety. This change resulted in a compound with comparable in vitro activity and in vivo efficacy to **BM635**, but with significantly improved kinetic solubility and a favorable safety profile.[4]

Compound	Modification from BM635	MIC (μM)	Selectivity Index (SI)	Key Improvements
BM635	-	0.12	-	Potent anti-TB activity
Analogue 17 (or 5)	Replacement of N1-4-fluorophenyl with isopropyl group	0.15	133	Improved kinetic solubility, maintained efficacy and safety profile

Note: The available literature suggests Analogue 17 and Analogue 5 are likely the same compound, though this is not definitively stated.

Experimental Protocols General Synthesis of BM635 Analogues

While specific, step-by-step protocols for each analogue are proprietary to the research, a general synthetic approach for 1,2,4,5-tetrasubstituted pyrroles can be inferred from related literature. A common method involves a multi-component reaction, such as the Hantzsch pyrrole synthesis or variations thereof, followed by functional group manipulations to introduce the desired substituents at the N1, C2, C3, and C5 positions of the pyrrole ring.

Minimum Inhibitory Concentration (MIC) Assay for Mycobacterium tuberculosis

The following is a generalized protocol for determining the MIC of compounds against M. tuberculosis, based on standard methodologies.[5][6][7][8]

Foundational & Exploratory





Objective: To determine the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.

Materials:

- Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
- 96-well microplates
- Mycobacterium tuberculosis H37Rv strain
- Test compounds (BM635 and its analogues)
- Positive control (e.g., isoniazid)
- Negative control (DMSO)
- · Resazurin dye

Procedure:

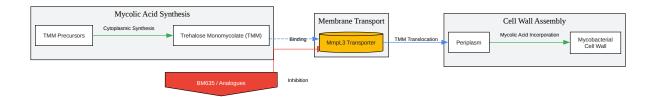
- Prepare a serial dilution of the test compounds in Middlebrook 7H9 broth in a 96-well plate.
- Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 0.5.
- Dilute the bacterial suspension and add it to each well of the microplate, except for the sterile control wells.
- Include positive and negative control wells.
- Incubate the plates at 37°C for 7-14 days.
- After incubation, add resazurin dye to each well and incubate for another 24-48 hours.
- A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest compound concentration in a well that remains blue.



MmpL3 Inhibition Assay

A specific, high-throughput assay for direct MmpL3 inhibition was not detailed in the reviewed abstracts. However, the mechanism is often confirmed through a combination of genetic and biochemical methods. A common approach involves using a strain of Mycobacterium that overexpresses MmpL3 and observing a shift in the MIC of the test compound compared to the wild-type strain. A significant increase in the MIC for the overexpressing strain suggests that the compound's activity is directly targeting MmpL3.

Visualizations Signaling Pathway

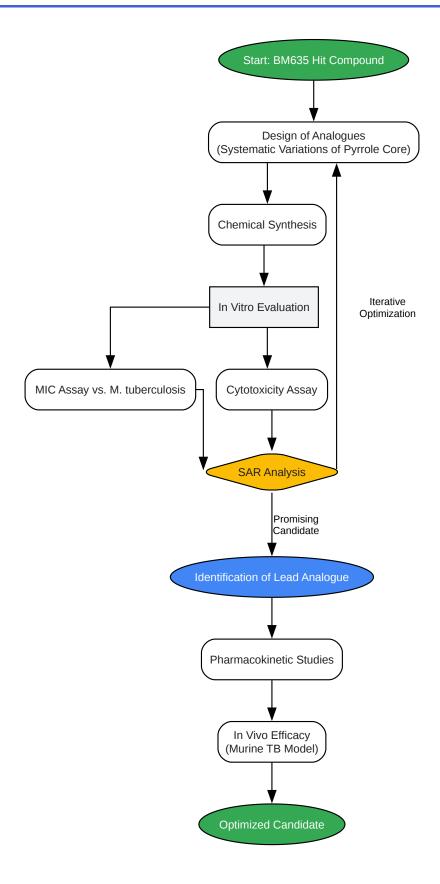


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Caption: Mechanism of action of BM635 via inhibition of the MmpL3 transporter.

Experimental Workflow



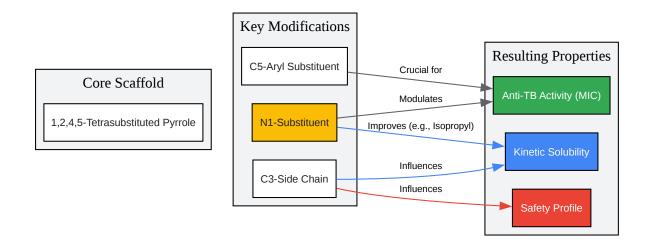


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Caption: Workflow for the structure-activity relationship studies of **BM635**.



Logical Relationships in SAR



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